molecular formula C17H15NO4S B2644887 ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate CAS No. 923413-52-9

ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate

Cat. No.: B2644887
CAS No.: 923413-52-9
M. Wt: 329.37
InChI Key: ZOTZANPRRDNUCK-UHFFFAOYSA-N
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Description

Ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Amide: The initial step involves the formation of 1-benzofuran-2-amido through the reaction of benzofuran with an appropriate amine under controlled conditions.

    Thiophene Ring Formation: The next step involves the introduction of the thiophene ring. This can be achieved through a cyclization reaction involving sulfur-containing reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(1-benzofuran-2-amido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Properties

IUPAC Name

ethyl 5-(1-benzofuran-2-carbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-3-21-17(20)15-10(2)8-14(23-15)18-16(19)13-9-11-6-4-5-7-12(11)22-13/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTZANPRRDNUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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